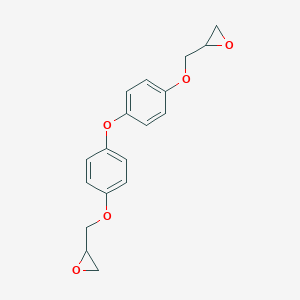

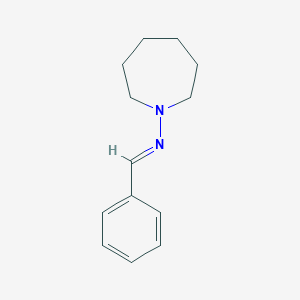

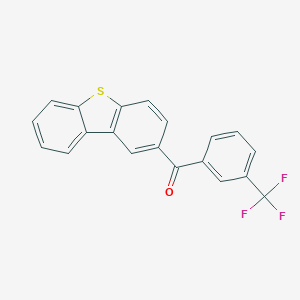

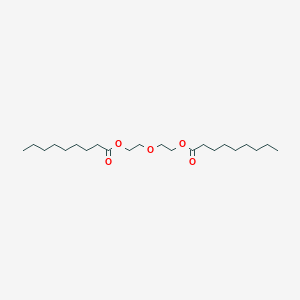

![molecular formula C14H13NO2 B090794 2-[(4-甲基苯基)氨基]苯甲酸 CAS No. 16524-23-5](/img/structure/B90794.png)

2-[(4-甲基苯基)氨基]苯甲酸

描述

2-[(4-Methylphenyl)amino]benzoic acid is a compound that can be associated with a class of substances that exhibit a range of biological activities and have potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds and their properties have been studied extensively, which can offer insights into the behavior and characteristics of 2-[(4-Methylphenyl)amino]benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of azo-benzoic acids and their precursors involves the use of spectroscopic techniques such as NMR, UV-VIS, and IR to confirm the structures . Similarly, the synthesis of labeled benzoic acid derivatives involves steps like carbonation, esterification, and reduction . Arylhydrazones of p-aminobenzoic acid hydrazide are synthesized through the interaction with aromatic aldehydes . These methods provide a foundation for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid, which would likely involve the coupling of a 4-methylphenylamine with a benzoic acid derivative.

Molecular Structure Analysis

The molecular structure and geometry of related compounds are often optimized using computational methods such as density functional theory (DFT) . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules. For example, the study of aminophosphinic acids reveals the behavior of the compounds under acidic conditions and the formation of secondary amines .

Chemical Reactions Analysis

Chemical reactions involving benzoic acid derivatives can include acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The complexation behavior of benzoic acid derivatives with cyclodextrins has also been studied, providing insights into the host-guest interactions and the effects of substituents on binding affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the fluorescence spectra of 4-(N-phenylamino)benzoic acid indicate intramolecular charge transfer (ICT) and the effect of the N-phenyl/amino conjugation . The synthesis of 2-hydroxy-4-methyl benzoic acid and its characterization by IR, MS, and NMR highlight the importance of these techniques in determining the properties of the compound . The antimicrobial activity of arylhydrazones of p-aminobenzoic acid hydrazide and their metabolism by hepatic microsomes demonstrate the biological relevance of these compounds .

科学研究应用

Molecular Structure and Vibrational Analysis

The compound has been utilized in the study of molecular vibrations through infrared and Raman spectroscopies, backed by density functional theory (DFT) calculations. This research aids in understanding the molecular structure, stability, and intramolecular charge transfer, which are crucial for materials used in organic light-emitting devices (Kurt et al., 2011).

Material Modification for OLED Applications

Modification of the indium tin oxide (ITO) surface using aromatic small molecules like 2-[(4-Methylphenyl)amino]benzoic acid derivatives improves the hole-injection in Organic Light Emitting Diodes (OLEDs). The application of such molecules in forming self-assembled monolayers on ITO anodes aligns energy levels at interfaces, which is crucial for enhancing the performance of OLED devices (Havare et al., 2011).

Crystal Structure and Thermal Behavior Analysis

The compound is also involved in the synthesis and analysis of various molecular structures like azo-benzoic acids and their derivatives. Research includes spectroscopic techniques and computational methods to understand acid-base dissociation, tautomerism, and thermal behavior, contributing to the fields of dyes and pigments (Baul et al., 2009).

Liquid Crystal Applications

Derivatives of 2-[(4-Methylphenyl)amino]benzoic acid have been studied for their application in creating new families of nematic liquid crystals. These compounds, characterized by their unique molecular structure and thermal properties, contribute to the development of advanced liquid crystal displays (Gude et al., 2013).

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

2-(4-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFSEYPSVLNHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167870 | |

| Record name | 4-Methyldiphenylamine-2'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)amino]benzoic acid | |

CAS RN |

16524-23-5 | |

| Record name | N-(4-Methylphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyldiphenylamine-2'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldiphenylamine-2'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。